Acetyl-L-carnitine-d3 (hydrochloride)
CAS No.:
Cat. No.: VC16185623
Molecular Formula: C9H18ClNO4
Molecular Weight: 242.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18ClNO4 |
|---|---|
| Molecular Weight | 242.71 g/mol |
| IUPAC Name | [(2R)-2-acetyloxy-3-carboxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride |
| Standard InChI | InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/t8-;/m1./s1/i2D3; |
| Standard InChI Key | JATPLOXBFFRHDN-WVKKGGDISA-N |
| Isomeric SMILES | [2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)C.[Cl-] |
| Canonical SMILES | CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Acetyl-L-carnitine-d3 (hydrochloride) (CAS: 1334532-17-0) is systematically named (R)-3-(2,2,2-trideuterioacetyl)oxy-4-(trimethylazaniumyl)butanoate hydrochloride . Its molecular formula is C₉H₁₅D₃ClNO₄, with a molecular weight of 242.71 g/mol . The compound features a deuterium-labeled N-methyl group, where three hydrogen atoms are replaced with deuterium, enhancing its utility in stable isotope dilution assays .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (R)-3-Acetoxy-4-(trimethylammonio)butyrate Hydrochloride | |
| SMILES | [²H]C([²H])([²H])C(=O)OC@HCN+(C)C.Cl | |
| InChI Key | JATPLOXBFFRHDN-SPMMGKNWSA-N | |
| Solubility | DMF, DMSO, ethanol |
Synthesis and Characterization
Synthetic Pathways
Deuteration is achieved via hydrogen-deuterium exchange under acidic conditions, selectively replacing hydrogens in the N-methyl group . Post-synthetic purification involves reverse-phase high-performance liquid chromatography (HPLC), yielding ≥95% chemical purity and ≥98% isotopic enrichment .
Analytical Validation
Quality control protocols employ:
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¹H NMR: To confirm deuterium incorporation and absence of protonated impurities .
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LC-MS/MS: Quantifies isotopic purity using selected reaction monitoring (SRM) transitions (e.g., m/z 207.1 → 85.1 for the deuterated form vs. m/z 204.1 → 85.1 for the native molecule) .
Applications in Biomedical Research
Role as an Internal Standard in Metabolomics
Acetyl-L-carnitine-d3 (hydrochloride) is indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for quantifying endogenous acetylcarnitine. Its use corrects for matrix effects and ionization efficiency variations, achieving <5% inter-assay variability .
Table 2: SRM Parameters for LC-MS/MS Quantification
| Parameter | Acetyl-L-carnitine | Acetyl-L-carnitine-d3 |
|---|---|---|
| Precursor Ion (m/z) | 204.1 | 207.1 |
| Product Ion (m/z) | 85.1 | 85.1 |
| Collision Energy (eV) | 15 | 15 |
Biomarker Discovery in Major Depressive Disorder
A landmark 2022 study analyzed serum from 132 MDD patients and 76 controls, revealing 38% lower acetylcarnitine levels in MDD cohorts (p < 0.001) . Crucially, these deficits persisted regardless of antidepressant exposure, establishing acetylcarnitine as a treatment-agnostic diagnostic biomarker . Post-remission samples showed normalization of acetylcarnitine concentrations, correlating with clinical improvement (AUC = 0.89) .
Pharmacological and Mechanistic Insights
Neuropharmacological Effects
Preclinical studies suggest acetylcarnitine modulates:
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Glutamatergic neurotransmission: Restores hippocampal NMDA receptor expression in rodent depression models .
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Neuroplasticity: Upregulates BDNF and synaptophysin in prefrontal cortical neurons .
Future Directions and Clinical Implications
Targeted Metabolomics
Integration of acetyl-L-carnitine-d3 (hydrochloride) into multi-analyte panels could enhance diagnostic specificity for MDD subtypes. Ongoing trials are evaluating its utility in predicting treatment resistance .
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